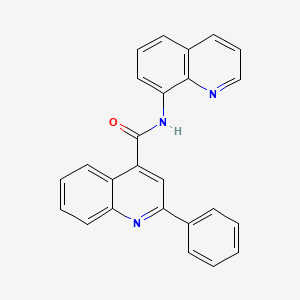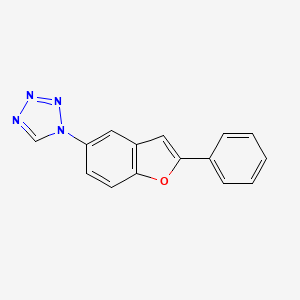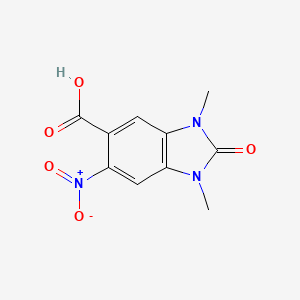![molecular formula C15H13N3OS B11477895 4-methyl-N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11477895.png)
4-methyl-N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide is a heterocyclic compound that features a unique fusion of a thiadiazole ring with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide typically involves the reaction of 4-methylbenzoyl chloride with 5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridine under basic conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-methyl-N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in signal transduction, leading to modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar thiadiazole ring structure and exhibit comparable biological activities.
1,3,4-thiadiazole derivatives: These compounds are known for their diverse pharmacological properties, including antimicrobial and anticancer activities.
Uniqueness
4-methyl-N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide is unique due to its specific fusion of a thiadiazole ring with a pyridine ring, which imparts distinct electronic and steric properties. This unique structure enhances its potential for specific interactions with biological targets and its versatility in synthetic applications.
Properties
Molecular Formula |
C15H13N3OS |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-methyl-N-(5-methyl-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)benzamide |
InChI |
InChI=1S/C15H13N3OS/c1-10-6-8-12(9-7-10)14(19)17-15-16-13-5-3-4-11(2)18(13)20-15/h3-9H,1-2H3 |
InChI Key |
SPQKZSQXPBJVQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=C2N=C3C=CC=C(N3S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine](/img/structure/B11477841.png)


![4-{Acetyl[(4-bromophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B11477849.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11477854.png)
![1-(2,4-dichlorobenzyl)-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11477855.png)


![1-[(2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]proline](/img/structure/B11477867.png)
![6-hydroxy-4-(3-methoxyphenyl)-3-methyl-N-phenyl-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11477869.png)
![Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-[(2-phenylethyl)amino]-, methyl ester](/img/structure/B11477875.png)
![1-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-1,3-benzodiazole](/img/structure/B11477880.png)

![1H-Pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione, 5-(2-bromophenyl)-1,3-dimethyl-](/img/structure/B11477910.png)
